3-(Dimethylamino)thietane-3-carbonitrile

Description

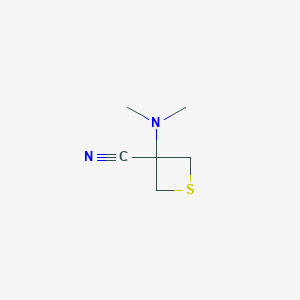

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10N2S |

|---|---|

Molecular Weight |

142.22 g/mol |

IUPAC Name |

3-(dimethylamino)thietane-3-carbonitrile |

InChI |

InChI=1S/C6H10N2S/c1-8(2)6(3-7)4-9-5-6/h4-5H2,1-2H3 |

InChI Key |

NPJIOLHNPURRNP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1(CSC1)C#N |

Origin of Product |

United States |

Computational Chemistry and Mechanistic Elucidation

Quantum Chemical Studies on Molecular Structure and Stability

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into molecular geometry, stability, and electronic characteristics. However, no specific quantum chemical studies for 3-(Dimethylamino)thietane-3-carbonitrile have been published.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently employed to predict optimized geometries, vibrational frequencies, and thermochemical properties. A typical DFT study would involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately.

Despite the utility of this method, no peer-reviewed articles or database entries containing DFT calculation results for this compound were found. Therefore, data tables for its optimized geometric parameters (bond lengths, bond angles) and thermodynamic properties cannot be provided.

Table 1: Hypothetical DFT Geometric Parameters for this compound

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | No data available |

| C-S | No data available |

| C-C | No data available |

| C-N (nitrile) | No data available |

| C-N (amino) | No data available |

| **Bond Angles (°) ** | No data available |

| C-S-C | No data available |

| S-C-C | No data available |

| N-C-C | No data available |

This table is for illustrative purposes only, as no specific computational data for this compound has been published.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability and reactivity.

A computational analysis would provide the energies of these orbitals and visualize their spatial distribution. No studies containing FMO analysis for this compound are available in the scientific literature.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | No data available |

| LUMO | No data available |

| Energy Gap (ΔE) | No data available |

This table is for illustrative purposes only, as no specific computational data for this compound has been published.

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

No research has been published that includes the calculation or visualization of the charge distribution or the MEP map for this compound.

Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying transition states, intermediates, and reaction pathways. This allows for a detailed understanding of the energetic and structural changes that occur during a chemical transformation.

Transition State Characterization and Reaction Pathways

To understand a chemical reaction at the molecular level, computational chemists locate and characterize the transition state (TS) structure—the highest energy point along the reaction coordinate. The energy of the TS determines the activation energy of the reaction. The pathway connects reactants, transition states, and products.

There are no published studies detailing the characterization of transition states or the mapping of reaction pathways involving this compound.

Intrinsic Reaction Coordinate (IRC) Analysis

An Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that a located transition state correctly connects the reactants and products. Starting from the TS geometry, the IRC calculation follows the reaction path downhill to both the reactant and product minima on the potential energy surface.

No IRC analyses for reactions involving this compound have been reported in the scientific literature.

Solvent Effects in Computational Modeling

The influence of solvents on the structure, stability, and reactivity of molecules is a critical aspect of computational chemistry. Solvation models, both implicit and explicit, are used to simulate these effects. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models involve the inclusion of individual solvent molecules.

For this compound, a molecule with a polar dimethylamino group and a cyano group, solvent polarity would be expected to significantly influence its conformational preferences and the energy barriers of potential reactions. For instance, in polar solvents, conformations that maximize the exposure of these polar groups to the solvent would likely be favored. However, without specific studies, any discussion remains speculative.

Table 1: Hypothetical Data on Solvent Effects on the Dipole Moment of this compound

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

| Vacuum | 1 | (Data Not Available) |

| Chloroform | 4.81 | (Data Not Available) |

| Ethanol | 24.55 | (Data Not Available) |

| Water | 80.1 | (Data Not Available) |

| This table is for illustrative purposes only. No experimental or calculated data for this compound was found. |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The thietane (B1214591) ring is known to adopt a puckered conformation. wikipedia.org The substituents at the 3-position, a dimethylamino group and a carbonitrile group, would introduce specific steric and electronic interactions that dictate the preferred ring puckering and the orientation of these substituents (axial vs. equatorial).

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of the thietane ring and the conformational flexibility of the dimethylamino group. beilstein-journals.org Such simulations would track the atomic motions over time, revealing the accessible conformations and the transitions between them. This information is crucial for understanding how the molecule might interact with biological targets.

Table 2: Potential Conformational Isomers of this compound

| Conformer | Dimethylamino Group Orientation | Carbonitrile Group Orientation | Relative Energy (kcal/mol) |

| 1 | Axial | Equatorial | (Data Not Available) |

| 2 | Equatorial | Axial | (Data Not Available) |

| This table illustrates the types of data that would be generated from conformational analysis studies. No specific data for this compound is available. |

Structure-Reactivity Relationships from Theoretical Perspectives

Theoretical calculations, such as those based on density functional theory (DFT), can be employed to understand the relationship between the molecular structure of this compound and its reactivity. Parameters such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges can provide valuable information.

For instance, the nitrogen atom of the dimethylamino group would be expected to be a primary site for protonation or electrophilic attack, while the nitrile group could be susceptible to nucleophilic addition. The strained four-membered thietane ring itself could be prone to ring-opening reactions under certain conditions. Quantitative structure-activity relationship (QSAR) studies on analogous series of compounds often use such calculated descriptors to build predictive models of biological activity. However, no specific QSAR studies involving this compound were identified.

Applications in Complex Molecule Synthesis and Organic Building Blocks

3-(Dimethylamino)thietane-3-carbonitrile as a Versatile Synthetic Intermediate

The inherent ring strain of the thietane (B1214591) core, combined with the electronic properties of the geminal dimethylamino and cyano groups, makes this compound a highly reactive and versatile intermediate in organic synthesis. nih.govresearchgate.net Thietanes, in general, are recognized as valuable building blocks for introducing sulfur into molecular targets and for constructing more complex acyclic and heterocyclic structures. nih.govresearchgate.net The 3-amino thietane motif, in particular, is a key structural feature in various pharmacologically active compounds, highlighting the importance of its derivatives in medicinal chemistry. researchgate.net

The presence of the α-aminonitrile functionality is of particular significance. α-Aminonitriles are well-established intermediates for the synthesis of a wide array of important organic molecules, including α-amino acids, 1,2-diamines, and various nitrogen-containing heterocycles such as imidazoles and thiadiazoles. researchgate.netresearchgate.net The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, while the dimethylamino group can influence the reactivity of the molecule and serve as a handle for further functionalization. enamine.net This dual functionality allows for a diverse range of chemical transformations, enabling chemists to utilize this compound as a linchpin in multi-step synthetic sequences.

Utilization in the Construction of Sulfur-Containing Heterocyclic Systems

As a sulfur-containing heterocycle itself, this compound is an intuitive starting point for the synthesis of other, often more complex, sulfur-containing ring systems. Thietanes can serve as precursors to larger sulfur heterocycles through ring-expansion reactions or can be incorporated into fused bicyclic or polycyclic systems. researchgate.net The reactivity of the thietane ring allows for various transformations, including reactions that lead to the formation of thiophenes, thiazines, and other sulfur-containing heterocycles. nih.gov

For instance, the aminonitrile moiety can participate in cyclization reactions. The nitrile group is a versatile functional group that can react with various nucleophiles to form new rings. nih.gov For example, reactions with aminothiols could potentially lead to the formation of fused thiazole (B1198619) or other related heterocyclic systems, a reaction pathway observed with other α-aminonitriles. nih.gov The inherent reactivity of the strained thietane ring can also be harnessed in cycloaddition reactions to construct novel fused heterocyclic scaffolds. researchgate.net

Role in Spirocyclic Compound Synthesis

Spirocyclic compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures that can effectively probe biological space. beilstein-journals.orgnih.gov The 3-position of the thietane ring is a common point for spiro-functionalization. nih.gov The quaternary carbon atom in this compound makes it an ideal precursor for the synthesis of spirocyclic systems where the thietane ring is one of the constituent rings.

The synthesis of spiro compounds often involves intramolecular cyclization reactions or multicomponent reactions. beilstein-journals.org For example, the nitrile group of this compound could be transformed into a reactive intermediate that then undergoes an intramolecular reaction with a substituent attached to the nitrogen atom or another part of the molecule, leading to the formation of a spirocycle. While specific examples starting from this exact compound are not extensively documented, the general principles of using 3,3-disubstituted thietanes for spirocycle synthesis are well-established. nih.gov

Precursor for Advanced Organic Scaffolds

The unique combination of functional groups and the strained ring system in this compound makes it a valuable precursor for the synthesis of advanced organic scaffolds with potential applications in materials science and drug discovery. The thietane ring can act as a bioisostere for other four-membered rings like oxetanes and azetidines, or for larger rings, offering a way to fine-tune the physicochemical properties of a molecule. researchgate.net

The α-aminonitrile moiety is a gateway to a variety of other functional groups. For example, hydrolysis of the nitrile group would yield the corresponding α-amino acid, 3-(Dimethylamino)thietane-3-carboxylic acid, a compound related to known modulators of the N-methyl-D-aspartate (NMDA) receptor. researchgate.net This transformation highlights the potential of this compound as a precursor to novel amino acids with constrained conformations. Furthermore, the entire molecule can serve as a scaffold upon which additional complexity can be built, leading to the development of novel chemical libraries for high-throughput screening.

Derivatization for Analog Design in Chemical Research

In chemical research, particularly in the field of drug discovery, the ability to systematically modify a lead compound to create a library of analogs is crucial for optimizing its biological activity and pharmacokinetic properties. This compound offers multiple points for such derivatization.

The dimethylamino group can be modified, for example, by quaternization or by replacement with other alkyl or aryl amines. The nitrile group is also a rich handle for chemical modification. As previously mentioned, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. enamine.net It can also participate in cycloaddition reactions to form various five-membered heterocycles like tetrazoles. researchgate.net These transformations allow for the introduction of a wide range of different functional groups and structural motifs, enabling a systematic exploration of the structure-activity relationships of molecules derived from this versatile building block. This capacity for diverse derivatization makes this compound a valuable tool for analog design in the pursuit of new chemical entities with desired properties.

Future Perspectives in the Research of 3 Dimethylamino Thietane 3 Carbonitrile

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 3-(dimethylamino)thietane-3-carbonitrile and its derivatives is likely to move towards more sustainable and efficient methodologies. Traditional methods for constructing the thietane (B1214591) ring often involve multi-step procedures with harsh reaction conditions. nih.gov Future research will likely focus on the development of one-pot syntheses and catalytic approaches that minimize waste and improve atom economy.

One promising avenue is the exploration of ring expansion reactions from readily available thiiranes. rsc.orgrsc.orgresearchgate.net For instance, a potential route could involve the reaction of a suitably substituted thiirane (B1199164) with a reagent that provides the C-CN and C-N(CH₃)₂ fragments in a single step or a tandem sequence. Additionally, photochemical methods, which can proceed under mild conditions, could be investigated for the construction of the thietane ring. nih.gov The development of stereoselective syntheses will also be crucial for accessing enantiomerically pure derivatives, which is of high importance in medicinal chemistry. researchgate.net

| Potential Sustainable Synthetic Approach | Description | Key Advantages |

| One-Pot Synthesis | A reaction sequence where multiple steps are carried out in a single reactor without isolating intermediates. | Reduced solvent waste, time, and cost. |

| Catalytic Ring Expansion | Use of a catalyst to promote the expansion of a three-membered thiirane ring to a four-membered thietane ring. | High efficiency, selectivity, and potential for asymmetric synthesis. |

| Photochemical Cycloaddition | Utilization of light to induce a [2+2] cycloaddition reaction to form the thietane ring. | Mild reaction conditions and unique reactivity patterns. |

Exploration of Underutilized Reaction Pathways and Transformations

The dual functionality of this compound presents a rich landscape for exploring novel chemical transformations. The nucleophilic dimethylamino group and the electrophilic nitrile group, situated on a strained ring, are expected to exhibit unique reactivity.

The dimethylamino group can act as an internal base or nucleophile, potentially directing or participating in reactions at other sites of the molecule. Its reactions with various electrophiles could lead to a diverse range of quaternary ammonium (B1175870) salts with potential applications as phase-transfer catalysts or ionic liquids. nih.govlibretexts.orgresearchgate.netnih.gov

The nitrile group is a versatile functional group that can undergo a variety of transformations. fiveable.mechemistrysteps.comlibretexts.orgresearchgate.netwikipedia.org Its hydrolysis can yield the corresponding carboxylic acid or amide, while its reduction can produce a primary amine. Furthermore, the nitrile group can participate in cycloaddition reactions to form various heterocyclic systems. The interplay between the amino and nitrile groups could lead to interesting intramolecular cyclization reactions, providing access to novel bicyclic structures.

| Functional Group | Potential Reaction Pathway | Potential Product Class |

| Dimethylamino Group | Reaction with alkyl halides | Quaternary ammonium salts |

| Nitrile Group | Hydrolysis | Carboxylic acids, Amides |

| Nitrile Group | Reduction | Primary amines |

| Nitrile Group | Cycloaddition reactions | Heterocyclic compounds |

| Combined Functionality | Intramolecular cyclization | Bicyclic thietane derivatives |

Advanced Computational Studies for Predictive Design

Computational chemistry is poised to play a pivotal role in accelerating the research of this compound. Density Functional Theory (DFT) calculations can provide deep insights into the molecule's electronic structure, bond angles, and ring strain. nih.govdtic.milnih.govresearchgate.netresearchgate.netmdpi.com Such studies can help in understanding and predicting the reactivity of the thietane ring and its substituents. For instance, computational models can be used to calculate the activation energies for different reaction pathways, allowing researchers to identify the most plausible mechanisms and to design experiments more effectively. nih.govresearchgate.net

Furthermore, computational screening of virtual libraries of this compound derivatives can aid in the predictive design of molecules with desired properties. By calculating properties such as reactivity, polarity, and potential for intermolecular interactions, it may be possible to identify promising candidates for specific applications, such as in material science or as intermediates in organic synthesis, before committing to their synthesis. nih.govarxiv.orgnih.govrsc.org

Integration into Automated Synthesis Platforms

The increasing sophistication of automated synthesis platforms offers exciting prospects for the rapid exploration of the chemical space around this compound. nih.govrsc.orgsigmaaldrich.com These platforms can be programmed to perform multi-step syntheses, purifications, and analyses of small molecule libraries with high throughput. nih.govvapourtec.com

By developing a robust synthetic route to the this compound core, it would be possible to generate a library of derivatives by varying the substituents on the thietane ring or by modifying the dimethylamino and nitrile functional groups. This would allow for a systematic investigation of structure-activity relationships for various applications. The integration of machine learning algorithms with these automated platforms could further accelerate the discovery process by predicting the outcomes of reactions and suggesting the next generation of molecules to be synthesized. nih.govarxiv.orgnih.govrsc.orgrsc.org

Potential for Material Science Applications

The unique combination of a sulfur-containing heterocycle, a polar amino group, and a reactive nitrile group makes this compound a promising building block for new materials. Sulfur-containing polymers are known for their interesting optical and mechanical properties. wiley.comrsc.orggoogle.com The incorporation of the rigid and polar thietane ring into a polymer backbone could lead to materials with high refractive indices, enhanced thermal stability, and specific adhesive properties.

The ring-opening polymerization of thietanes is a known method for producing polythioethers. vulcanchem.com The presence of the dimethylamino and nitrile groups on the monomer could allow for post-polymerization modifications, enabling the fine-tuning of the material's properties. For example, the nitrile groups could be cross-linked to improve the mechanical strength of the polymer, or the dimethylamino groups could be quaternized to introduce ionic conductivity. These properties could be beneficial for applications in optical coatings, specialty adhesives, and solid polymer electrolytes.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(Dimethylamino)thietane-3-carbonitrile, and what challenges arise during its purification?

The synthesis of structurally related thietane or thiophene carbonitriles often involves cyclization or substitution reactions. For example, ZnCl₂ in DMF has been used to catalyze cyclocondensation reactions for tetrahydrobenzo[b]thiophene-3-carbonitriles . For this compound, a plausible route involves reacting a thietane precursor with dimethylamine under nucleophilic substitution conditions. Challenges include managing the reactivity of the strained thietane ring and isolating the product from side reactions (e.g., ring-opening). Purification may require recrystallization in ethanol or chromatography, as demonstrated for analogous compounds .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring integrity. For example, the nitrile group (C≡N) typically appears at ~110-120 ppm in ¹³C NMR .

- IR spectroscopy : Strong absorption near 2200 cm⁻¹ for the nitrile group .

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .

- X-ray crystallography : Resolve stereochemistry and bond angles, particularly for strained thietane systems .

Q. How does the reactivity of this compound compare to other thiophene or thietane derivatives?

The dimethylamino group enhances nucleophilicity, while the nitrile group enables electrophilic reactions. For instance:

- Reduction : LiAlH₄ reduces nitriles to amines, as seen in 2-amino-thiophene derivatives .

- Oxidation : KMnO₄ oxidizes nitriles to carboxylic acids in similar systems .

- Substitution : The thietane ring may undergo ring-opening under acidic conditions, analogous to thiophene derivatives reacting with amines or thiols .

Q. What role do the dimethylamino and nitrile groups play in the compound’s stability and solubility?

The nitrile group increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO). The dimethylamino group introduces basicity, making the compound prone to protonation in acidic media. Stability studies on related compounds recommend storage under inert atmospheres at low temperatures (-20°C) to prevent degradation .

Q. Are there established protocols for evaluating the thermal and photochemical stability of this compound?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard for assessing thermal stability. Photochemical studies on thiophene carbonitriles use UV-Vis spectroscopy to monitor degradation under controlled light exposure . For this compound, inert storage conditions (argon, amber vials) are advised to mitigate photolytic decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in ring-opening or cross-coupling reactions?

The strained thietane ring facilitates ring-opening via nucleophilic attack. For example, in acidic conditions, the sulfur atom may act as a leaving group, forming open-chain intermediates. Cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl halides are plausible, leveraging the nitrile as an electron-withdrawing group to activate coupling sites. Computational studies (DFT) on similar systems predict activation energies for such pathways .

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives for biological applications?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking studies with enzymes (e.g., kinases) can identify binding modes for derivatives, as shown for quinoline-3-carbonitriles . For this compound, substituent modifications (e.g., replacing dimethylamino with bulkier groups) may optimize target affinity .

Q. What contradictions exist in reported synthetic yields or reaction conditions, and how can they be resolved?

Discrepancies in yields for analogous compounds often stem from solvent choice or catalyst loading. For example, ZnCl₂-catalyzed reactions in DMF achieve >80% yields for tetrahydrobenzo[b]thiophene derivatives, while non-polar solvents reduce efficiency . Systematic optimization (e.g., Design of Experiments) is recommended to identify critical parameters .

Q. What strategies are effective for incorporating this compound into polymeric or supramolecular systems?

this compound can serve as a monomer for conductive polymers. Copolymerization with alkylthiophenes (via Stille coupling) or electropolymerization has been demonstrated for 3-cyanothiophenes . Supramolecular assembly may exploit hydrogen bonding from the dimethylamino group .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Key protocols include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.